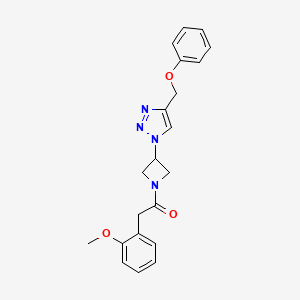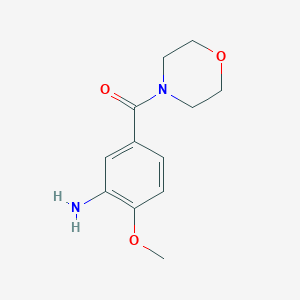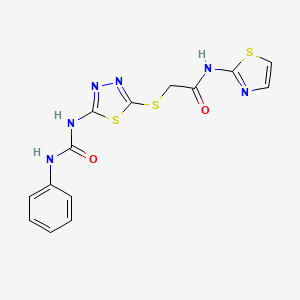![molecular formula C15H16N4OS B2714193 4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazine-7-thiol CAS No. 1105198-11-5](/img/structure/B2714193.png)
4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazine-7-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazine-7-thiol is a heterocyclic compound that features a pyrazolo[3,4-d]pyridazine core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazine-7-thiol typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Introduction of the isopropyl group: This step involves the alkylation of the pyrazolo[3,4-d]pyridazine core using isopropyl halides in the presence of a base such as potassium carbonate.
Attachment of the 2-methoxyphenyl group: This can be done through a Suzuki-Miyaura coupling reaction, where the pyrazolo[3,4-d]pyridazine core is reacted with 2-methoxyphenylboronic acid in the presence of a palladium catalyst.
Introduction of the thiol group: The final step involves the thiolation of the pyrazolo[3,4-d]pyridazine core using thiolating agents such as thiourea or sodium hydrosulfide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazine-7-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst can be used for reduction.
Substitution: Sodium methoxide or other strong bases can facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazine-7-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazine-7-thiol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary but often include key signaling proteins and metabolic enzymes.
Comparación Con Compuestos Similares
Similar Compounds
4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazine-7-amine: Similar structure but with an amine group instead of a thiol group.
4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazine-7-ol: Similar structure but with a hydroxyl group instead of a thiol group.
Uniqueness
4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazine-7-thiol is unique due to the presence of the thiol group, which can participate in specific chemical reactions and interactions that other similar compounds cannot. This makes it valuable for applications requiring thiol functionality, such as in the development of thiol-based drugs or materials.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-4-propan-2-yl-6H-pyrazolo[3,4-d]pyridazine-7-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-9(2)13-10-8-16-19(14(10)15(21)18-17-13)11-6-4-5-7-12(11)20-3/h4-9H,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUOVCZURXIAAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=S)C2=C1C=NN2C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2714111.png)


![N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDE](/img/structure/B2714117.png)

![2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-acetamidophenyl)acetamide](/img/structure/B2714120.png)
![8-(4-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714121.png)


![N'-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]methanesulfonohydrazide](/img/structure/B2714127.png)
![(4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2714128.png)
![(E)-2-(3-(2-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2714131.png)
![6-benzyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2714132.png)
